molecular formula C21H20N2O3S B2427597 Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate CAS No. 1797143-22-6

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate

Cat. No. B2427597
CAS RN: 1797143-22-6
M. Wt: 380.46
InChI Key: MPUPGOMQRWWJOE-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate is a complex organic compound. It contains several functional groups including a benzyl group, a carbamate group, and a thiophene ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The compound contains a total of 41 bonds, including 23 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains a five-membered thiophene ring and a six-membered benzene ring .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Alzheimer’s Disease Treatment

Compounds similar to the one have been designed as acetylcholine esterase (AChE) inhibitors, which are used to treat Alzheimer’s disease . Two such compounds were found to inhibit AChE by 51% and 50% respectively when tested at a concentration of 100µM .

Antioxidant Activity

In a DPPH free radical-scavenging assay, most compounds similar to the one showed weak scavenging activity . This suggests potential antioxidant applications.

Anticancer Activity

Five compounds similar to the one exhibited strong cytotoxicity against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), with IC50 values in the range of 0.65–7.17µM . One compound was even more potent than adriamycin, a positive control .

Antiviral Activity

Indole derivatives, which share a similar structure to the compound , have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory conditions.

Antimicrobial Activity

Certain benzo[d]thiazole compounds, which are structurally similar to the compound , have shown antimicrobial activity . However, the presence of an O-alkyl moiety at certain positions of the phenyl group eliminates this activity .

Fungicidal Activity

Compounds similar to the one have shown excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity , suggesting potential applications in the treatment of diabetes.

properties

IUPAC Name

benzyl N-[2-oxo-2-[(2-thiophen-3-ylphenyl)methylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(13-23-21(25)26-14-16-6-2-1-3-7-16)22-12-17-8-4-5-9-19(17)18-10-11-27-15-18/h1-11,15H,12-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPGOMQRWWJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-oxo-2-((2-(thiophen-3-yl)benzyl)amino)ethyl)carbamate

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